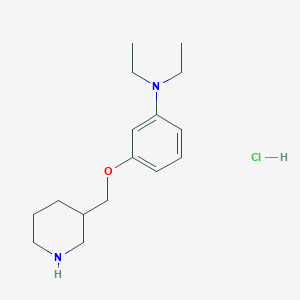

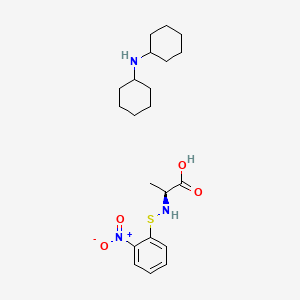

![molecular formula C11H21NO2 B1466606 1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol CAS No. 1494439-20-1](/img/structure/B1466606.png)

1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol

Vue d'ensemble

Description

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Chemical Reactions Analysis

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Applications De Recherche Scientifique

Molecular Geometry and Intermolecular Interactions

Aminoalkanol derivatives, including compounds related to 1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol, have been studied for their anticonvulsant properties. Research on the influence of methyl substituents and N-oxide formation on their molecular geometry and intermolecular interactions reveals significant differences in conformation and hydrogen bonding patterns, which could influence their pharmacological activities (E. Żesławska et al., 2020).

Synthesis and Bioevaluation as Anticancer Agents

Compounds structurally related to this compound have been explored for their potential as Selective Estrogen Receptor Modulators (SERMs). The synthesis and bioevaluation of these compounds against estrogen-responsive breast cancer cells highlight the challenges of balancing molecular bulk for receptor fit and achieving significant cytotoxicity (Y. Yadav et al., 2011).

Antiplasmodial Activity

Piperidine derivatives have shown a variety of pharmacological activities, including aspartic protease inhibition, which is relevant for combating malaria. Studies on nitrophenacyl derivatives of N-methyl-4-hydroxy piperidine demonstrate the significance of the nitro group's position in inhibiting plasmepsin-II of Plasmodium falciparum (Z. S. Saify et al., 2011).

Hydrolysis-Mediated Clearance in Drug Metabolism

Research into novel Anaplastic Lymphoma Kinase (ALK) inhibitors, structurally related to this compound, reveals the impact of hydrolysis-mediated clearance on pharmacokinetics. This study provides insights into optimizing compound stability to improve therapeutic efficacy (Y. Teffera et al., 2013).

Growth-Promoting Activity in Agriculture

Certain piperidine-fused compounds, by virtue of structural similarities to this compound, have been found to exhibit significant growth-promoting activity in agricultural settings. This research indicates potential applications in enhancing crop productivity through chemical treatments (M. Omirzak et al., 2013).

Mécanisme D'action

Target of Action

The primary target of 1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of this compound with the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells . This results in a decrease in the rate of HIV-1 infection and slows the progression to AIDS .

Result of Action

The result of the action of this compound is the blockade of the CCR5 receptor . This prevents the entry of HIV-1 into cells, thereby reducing the rate of HIV-1 infection and slowing the progression to AIDS .

Propriétés

IUPAC Name |

1-[(1-hydroxycyclopentyl)methyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c13-10-3-7-12(8-4-10)9-11(14)5-1-2-6-11/h10,13-14H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLVCJYAVVNSCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN2CCC(CC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

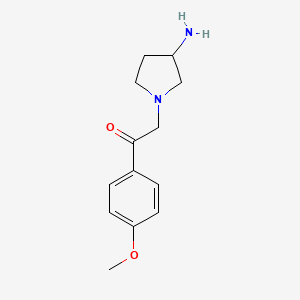

![3-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1466525.png)

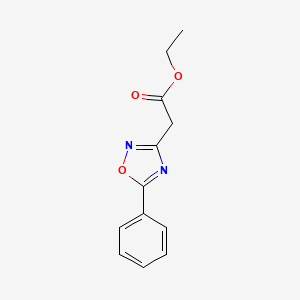

![2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466526.png)

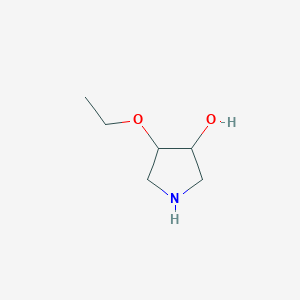

![3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1466533.png)

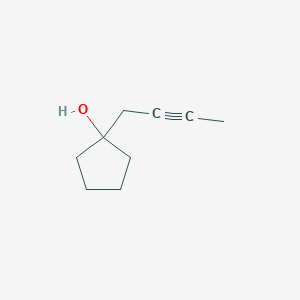

amine](/img/structure/B1466537.png)

![2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466541.png)